N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C18H16N2O4S and a molecular weight of 356.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 4-hydroxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition can lead to antimicrobial effects. Additionally, the compound’s ability to scavenge free radicals through its hydroxyl group contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(4-hydroxynaphthalen-1-yl)sulfamoyl)phenyl)acetamide: A closely related compound with similar structural features.
N-(7-Hydroxynaphthalen-1-yl)acetamide: Another naphthalene-based compound with different functional groups.
Uniqueness
N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of a naphthalene ring, sulfonamide group, and acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12(21)19-13-6-8-14(9-7-13)25(23,24)20-17-10-11-18(22)16-5-3-2-4-15(16)17/h2-11,20,22H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYYSMVHZCLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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